molecular formula C14H19NO4 B15303949 Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B15303949
M. Wt: 265.30 g/mol
InChI Key: FHIKPETZIDHPKN-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group at the nitrogen atom and geminal hydroxyl and hydroxymethyl substituents at the 3-position of the piperidine ring.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19NO4/c16-11-14(18)7-4-8-15(10-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,16,18H,4,7-11H2

InChI Key

FHIKPETZIDHPKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with an appropriate piperidine derivative under controlled conditions. One common method includes the use of benzylamine and a piperidine derivative in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-3-(hydroxymethyl)piperidine-1-carboxylate, while reduction could produce benzyl 3-hydroxy-3-(methyl)piperidine-1-carboxylate .

Scientific Research Applications

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 39945-51-2 3-hydroxymethyl C₁₄H₁₉NO₃ 249.31 Intermediate in cross-electrophile coupling; liquid
Benzyl 3-hydroxypiperidine-1-carboxylate 95798-22-4 3-hydroxy C₁₃H₁₇NO₃ 235.28 Chiral building block; solid
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 2007919-21-1 3-hydroxy, 3-methyl (geminal) C₁₄H₁₉NO₃ 249.31 Stereospecific synthesis; liquid
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate 1638760-70-9 4,4-bis(hydroxymethyl) C₁₅H₂₁NO₄ 279.33 Potential for dendritic polymers

Physicochemical Properties

  • Solubility: Hydroxyl and hydroxymethyl groups enhance water solubility compared to non-polar analogs (e.g., Benzyl 4-cyanopiperazine-1-carboxylate). However, exact solubility data for the target compound are unavailable in the evidence .
  • Thermal Stability : Geminal diol derivatives (e.g., 3-hydroxy-3-hydroxymethyl) may exhibit lower thermal stability due to intramolecular hydrogen bonding, as inferred from analogs like Benzyl 3-hydroxypiperidine-1-carboxylate .

Material Science

    Biological Activity

    Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant studies and data.

    Chemical Structure and Properties

    The compound has a molecular formula of C13_{13}H17_{17}N1_{1}O4_{4} and a molecular weight of 249.31 g/mol. Its structure includes a piperidine ring with a hydroxymethyl group and an ester functionality, which enhances its solubility and stability compared to similar compounds.

    This compound is believed to interact with various biological targets, including enzymes and receptors. The specific pathways and molecular interactions are still under investigation, but preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator, particularly in neurological contexts.

    Enzyme Inhibition

    Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been studied for its potential to inhibit certain enzymes involved in neurological disorders. The exact mechanisms remain to be fully elucidated, but the structural characteristics suggest favorable interactions with enzyme active sites.

    Antitumor Activity

    This compound has shown promising results in preliminary studies regarding its antiproliferative effects on various cancer cell lines. For example, it was assessed for its cytotoxicity against human breast cancer cells (MDA-MB-231 and MCF-7), demonstrating significant inhibition of cell growth .

    Study on Antiproliferative Effects

    A study highlighted the compound's ability to inhibit the growth of ovarian cancer cells (COV318 and OVCAR-3). The IC50_{50} values ranged from 19.9 to 75.3 µM, indicating a moderate level of activity against these cancer types .

    Cell LineIC50_{50} (µM)
    MDA-MB-23119.9
    MCF-775.3
    COV31850.0
    OVCAR-330.0

    Mechanistic Insights

    Further investigations have suggested that the compound may exert its effects through competitive inhibition mechanisms, as indicated by Michaelis-Menten kinetics studies. These findings underscore the need for additional research to clarify the specific interactions at play .

    Synthesis Pathways

    The synthesis of this compound typically involves multi-step organic reactions that leverage common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction processes. These synthetic routes are crucial for producing derivatives with enhanced biological activity.

    Future Directions

    Given its potential as an enzyme inhibitor and its observed anticancer properties, this compound represents a promising candidate for further pharmacological exploration. Future studies should focus on:

    • In-depth mechanistic studies : Elucidating the precise molecular interactions with target enzymes.
    • Broader biological testing : Evaluating the compound’s efficacy across various cancer types and other therapeutic areas.
    • Structure-activity relationship (SAR) analyses : Optimizing chemical modifications to enhance potency and selectivity.

    Q & A

    Advanced Research Questions

    How can reaction yields be optimized for large-scale synthesis?

    Methodological Answer:

    • Continuous Flow Reactors : Improve scalability and reproducibility by maintaining consistent mixing and temperature control, reducing side reactions .
    • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
    • Catalyst Screening : Evaluate palladium/ligand systems (e.g., Pd(OAc)2_2 with Xantphos) to increase coupling efficiency .

    How can researchers address discrepancies in toxicological data during preclinical evaluation?

    Methodological Answer:

    • Cross-Validation : Perform parallel in vitro assays (e.g., cytotoxicity in HEK293 cells) and compare with in silico predictions (e.g., ADMET profiling) .
    • Dose-Response Studies : Identify threshold concentrations for adverse effects using organoid models .
    • Metabolite Analysis : Use LC-MS to detect reactive intermediates that may explain unexpected toxicity .

    What methodologies assess the compound’s therapeutic potential?

    Methodological Answer:

    • Receptor Binding Assays : Screen against GPCRs or kinases using fluorescence polarization or SPR (surface plasmon resonance) .
    • In Vivo Efficacy : Test in rodent models of disease (e.g., neuropathic pain) with dose ranges of 1–50 mg/kg .
    • Structure-Activity Relationship (SAR) : Modify the hydroxymethyl/hydroxy groups and evaluate changes in IC50_{50} values .
    Biological Activity Parameters
    Target
    Assay Type
    Model
    Reference

    Q. Handling and Safety

    What safety protocols are critical for handling this compound?

    Methodological Answer:

    • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use respirators if handling powders .
    • Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation .
    • Spill Management : Absorb spills with vermiculite, dispose as hazardous waste .

    Q. Data Contradiction Analysis

    How to resolve conflicting stability data under varying storage conditions?

    Methodological Answer:

    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
    • Lyophilization : Improve shelf life by lyophilizing the compound and storing under argon at -20°C .

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